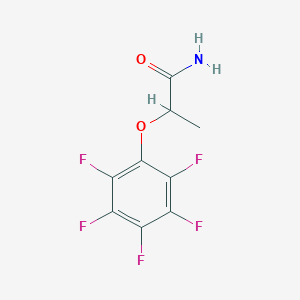![molecular formula C9H11NO4S B11987964 ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B11987964.png)
ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate is a chemical compound with a unique structure that includes a thiophene ring, a carbamate group, and a hydroxy-oxoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate typically involves the reaction of ethyl carbamate with a thiophene derivative under specific conditions. One common method involves the use of ethyl carbamate and 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction may produce a secondary alcohol .
Scientific Research Applications
Ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[1-hydroxy-2-oxo-2-(phenyl)ethyl]carbamate
- Ethyl N-[1-hydroxy-2-oxo-2-(pyridin-2-yl)ethyl]carbamate
- Ethyl N-[1-hydroxy-2-oxo-2-(furan-2-yl)ethyl]carbamate
Uniqueness
Ethyl N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11NO4S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
ethyl N-(1-hydroxy-2-oxo-2-thiophen-2-ylethyl)carbamate |
InChI |
InChI=1S/C9H11NO4S/c1-2-14-9(13)10-8(12)7(11)6-4-3-5-15-6/h3-5,8,12H,2H2,1H3,(H,10,13) |
InChI Key |
XFMPOFKLOCBDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(=O)C1=CC=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3-pyridinylmethyl)-2-propenamide](/img/structure/B11987882.png)



![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide](/img/structure/B11987893.png)
![N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide](/img/structure/B11987896.png)
![3-(3-bromophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11987897.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11987904.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B11987906.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11987918.png)


![4-methyl-N'-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide](/img/structure/B11987958.png)
